molecular formula C23H20N2O3 B3968414 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide

Cat. No. B3968414
M. Wt: 372.4 g/mol
InChI Key: BFNFQRCYPKPSDV-UHFFFAOYSA-N
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Description

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMXB-A, and it has been synthesized through various methods.

Mechanism of Action

DMXB-A acts as an agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely expressed in the brain and immune system. Activation of the α7 nAChR has been shown to improve cognitive function, modulate the immune response, and inhibit the growth of cancer cells. DMXB-A has also been shown to activate other signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.
Biochemical and Physiological Effects:
DMXB-A has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, the inhibition of inflammation, and the induction of apoptosis in cancer cells. DMXB-A has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

DMXB-A has several advantages for lab experiments, including its high potency and selectivity for the α7 nAChR, its ability to penetrate the blood-brain barrier, and its low toxicity. However, DMXB-A is sensitive to air and moisture, which requires careful handling during synthesis and storage.

Future Directions

There are several future directions for the research of DMXB-A, including the development of more potent and selective analogs, the investigation of its potential applications in other fields, such as psychiatry and pain management, and the exploration of its mechanism of action and signaling pathways. DMXB-A is a promising compound with potential applications in various fields, and further research is needed to fully understand its therapeutic potential.

Scientific Research Applications

DMXB-A has been extensively studied for its potential applications in various fields, including neurology, immunology, and oncology. In neurology, DMXB-A has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In immunology, DMXB-A has been shown to modulate the immune response, leading to potential applications in autoimmune diseases. In oncology, DMXB-A has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-14-10-15(2)21-20(11-14)25-23(28-21)17-7-4-8-18(12-17)24-22(26)16-6-5-9-19(13-16)27-3/h4-13H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNFQRCYPKPSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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